molecular formula C7H9NO4 B15092415 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- CAS No. 23429-05-2

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-

Cat. No.: B15092415
CAS No.: 23429-05-2
M. Wt: 171.15 g/mol
InChI Key: BDXXPIZNQMLMBS-UHFFFAOYSA-N
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Description

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- is a heterocyclic compound with the molecular formula C9H13NO4. It is known for its unique structure, which includes an oxazole ring substituted with ethoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- typically involves the reaction of ethyl 2-oxoacetate with ethylamine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .

Scientific Research Applications

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazolecarboxylic acid, 5-methyl-
  • 2-Oxazolecarboxylic acid, 4-ethoxy-
  • 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester

Uniqueness

2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl- is unique due to its specific substitution pattern on the oxazole ring. The presence of both ethoxy and methyl groups provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

23429-05-2

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-3-11-7-4(2)8-5(12-7)6(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

BDXXPIZNQMLMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C(=O)O)C

Origin of Product

United States

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